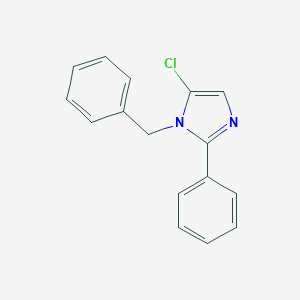

1-Benzyl-5-chloro-2-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-5-chloro-2-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C16H13ClN2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Inhibition

Recent studies have highlighted the potential of 1-benzyl-5-chloro-2-phenyl-1H-imidazole as an enzyme inhibitor. It has been shown to modulate enzyme activities by binding to active sites, thereby preventing substrate interactions. This characteristic makes it a candidate for developing therapeutic agents targeting enzyme-related diseases. For example:

- Inhibition Mechanism : The compound may act through competitive inhibition, where it competes with natural substrates for binding sites on enzymes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds in terms of structure and biological activity:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-Benzyl-2-phenyl-1H-imidazole | Lacks chlorine at the fifth position | Different reactivity and biological properties |

| 5-Bromo-2-phenyl-1H-imidazole | Contains bromine instead of chlorine | May exhibit different solubility and interaction profiles |

| 5-Chloro-2-methylbenzimidazole | Substituted methyl group instead of phenyl | Alters steric effects and potential biological activity |

This table illustrates how structural variations can influence the reactivity and biological properties of these compounds.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against leukemia cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related benzimidazole derivatives. Compounds with similar structural motifs have demonstrated significant COX inhibition, suggesting that this compound could potentially exhibit similar anti-inflammatory activities .

Analyse Des Réactions Chimiques

Acylation Reactions

The N-1 nitrogen of the imidazole ring undergoes acylation with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride : Forms N-acetyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole under mild basic conditions .

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane or THF with pyridine or triethylamine as a base.

Key Mechanistic Notes:

-

The lone pair on the imidazole nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride .

-

Steric hindrance from the benzyl and phenyl groups may slow reaction kinetics compared to simpler imidazoles.

Alkylation Reactions

The N-1 position is susceptible to alkylation with alkyl halides:

-

Example : Reaction with methyl iodide yields N-methyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole .

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ as a base.

Substitution Effects:

-

The chlorine atom at C-5 exerts an electron-withdrawing effect, potentially deactivating the imidazole ring toward electrophilic attack but enhancing nucleophilic substitution at N-1.

Oxidation Reactions

The imidazole ring can be oxidized to form N-oxide derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane .

-

Product : 1-Benzyl-5-chloro-2-phenyl-1H-imidazole N-oxide, characterized by a distinct IR peak at ~1260 cm⁻¹ (N-O stretch) .

Solubility Impact:

-

The compound’s dipole moment (~4.8 D in dioxane) increases upon oxidation, enhancing solubility in polar solvents.

Reduction Reactions

Selective reduction of the imidazole ring is achievable:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the imidazole ring to 1-benzyl-5-chloro-2-phenyl-1,2-dihydroimidazole .

-

Regioselectivity : The benzyl and phenyl groups sterically shield specific positions, directing hydrogenation to the less hindered double bond .

Halogenation and Substitution

The chlorine atom at C-5 participates in nucleophilic aromatic substitution (NAS):

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorine Replacement | KCN, CuCN, DMF, 120°C | 5-Cyano derivative | 65–78 | |

| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo derivative | 82 |

Mechanistic Insight:

-

The electron-withdrawing chlorine activates the ring for NAS, favoring para-substitution relative to the imidazole nitrogen .

Cross-Coupling Reactions

The phenyl and benzyl groups enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Substrate : 5-Chloro-2-phenyl-1H-benzimidazole (analogous structure).

Ullmann Coupling:

Friedel-Crafts Alkylation

The phenyl ring undergoes electrophilic substitution under Friedel-Crafts conditions:

Biological Activity and Mechanism

While not a reaction, the compound’s interaction with biological targets is notable:

Propriétés

Numéro CAS |

92873-36-4 |

|---|---|

Formule moléculaire |

C16H13ClN2 |

Poids moléculaire |

268.74 g/mol |

Nom IUPAC |

1-benzyl-5-chloro-2-phenylimidazole |

InChI |

InChI=1S/C16H13ClN2/c17-15-11-18-16(14-9-5-2-6-10-14)19(15)12-13-7-3-1-4-8-13/h1-11H,12H2 |

Clé InChI |

SNEKQFNOLAGALA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl |

SMILES canonique |

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl |

Key on ui other cas no. |

92873-36-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.